5-Lipoxygenase (5-LOX) Inhibitory Activity: Quantitative Comparison with Structural Analogs
5-(4-Hexylphenyl)pentanoic acid directly inhibits human recombinant 5-LOX, an enzyme critical to the leukotriene synthesis pathway. Its measured IC50 of 2.46 µM defines its potency. For comparison, the well-established 5-LOX inhibitor NDGA exhibits an IC50 of 0.2 µM (200 nM), indicating NDGA is approximately 12-fold more potent [1]. A close structural analog, 5-phenylpentanoic acid, which lacks the hexyl substituent, shows no significant inhibitory activity against rat RBL-1 5-LOX at concentrations up to 100 µM [2]. This demonstrates that the hexylphenyl moiety is essential for target engagement. While this compound is less potent than the reference inhibitor NDGA, its distinct structure and micron-level activity define its unique position in the chemical space for exploring 5-LOX pharmacology.
| Evidence Dimension | 5-LOX enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 2.46 µM |
| Comparator Or Baseline | NDGA (Reference Inhibitor): IC50 = 0.2 µM (200 nM); 5-phenylpentanoic acid (Analog): IC50 > 100 µM (no significant activity) |
| Quantified Difference | 12.3-fold less potent than NDGA; >40-fold more potent than the non-hexyl analog. |
| Conditions | Human recombinant 5-LOX assay; measurement of leukotriene B4 production after 10 min pre-incubation with arachidonic acid addition [1]. RBL-1 cell assay for analog comparison [2]. |
Why This Matters
This data quantifies the compound's specific activity as a micromolar 5-LOX inhibitor, enabling researchers to select it over inactive or structurally distinct analogs for targeted mechanistic studies in leukotriene-mediated inflammation.
- [1] BindingDB. BDBM50468225 (CHEMBL4282134) IC50: 2.46E+3 nM. Accessed 2026-04-16. View Source
- [2] ChEMBL. Assay CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM. Accessed 2026-04-16. View Source
